

An In-depth Technical Guide to the Immunomodulatory Properties of NKTR-255

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 255*

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Introduction

NKTR-255 is an investigational immunotherapeutic agent designed to harness the body's own immune system to fight cancer. It is a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), a cytokine known for its critical role in the development, survival, and activation of natural killer (NK) cells and CD8+ T cells.^{[1][2][3]} The polymer conjugation technology is engineered to optimize the pharmacokinetic and pharmacodynamic profile of IL-15, leading to sustained signaling and enhanced anti-tumor immune responses.^{[3][4]} This technical guide provides a comprehensive overview of the immunomodulatory properties of NKTR-255, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.

Mechanism of Action: Enhanced IL-15 Signaling

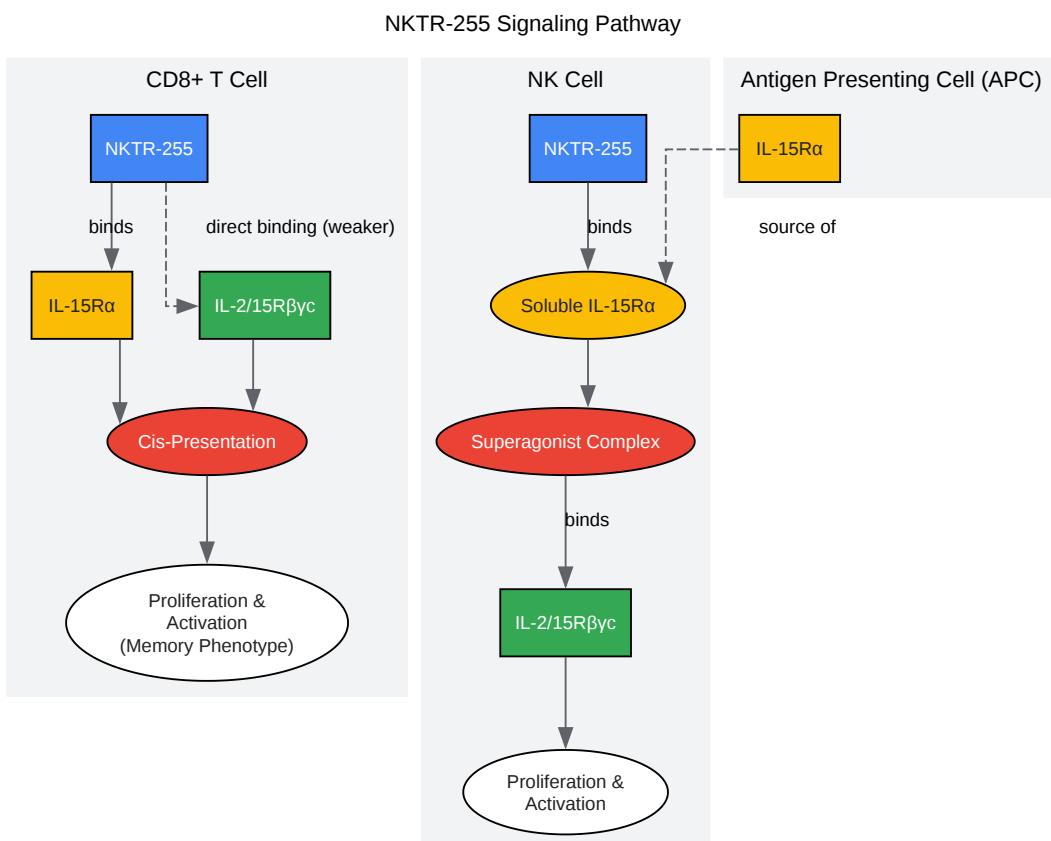
NKTR-255 is designed to optimally engage the IL-15 receptor complex, which consists of the high-affinity IL-15 receptor alpha (IL-15R α) subunit and the shared IL-2/IL-15 receptor beta (IL-2R β) and common gamma chain (yc) subunits.^[5] IL-15 signaling is crucial for the proliferation and survival of NK cells and the generation and maintenance of memory CD8+ T cells.^[1]

NKTR-255's primary mechanism involves stimulating the proliferation and activation of NK cells and CD8+ T cells.^{[1][2]} Preclinical studies have shown that NKTR-255 acts as an IL-15R $\alpha\beta$ agonist on CD8+ T cells, leading to a broad activation of these cells and a skewing towards a

memory phenotype.^{[1][6]} Interestingly, while cis-presentation of NKTR-255 by IL-15R α on CD8+ T cells is important for their response, NK cells do not require cis-presentation to respond to NKTR-255.^{[1][6][7]} NKTR-255 can also form soluble complexes with IL-15R α , which then act as superagonists that preferentially stimulate NK cells.^{[1][6][7]}

The polymer conjugation of NKTR-255 extends its half-life in circulation, leading to prolonged engagement of the IL-15 receptor and sustained downstream signaling.^{[3][4]} This results in a durable expansion and activation of NK and CD8+ T cell populations, which are critical for mediating anti-tumor immunity.^{[3][8]}

Signaling Pathway Diagram



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Caption: NKTR-255 signaling in CD8+ T cells and NK cells.

Preclinical Data Summary

Preclinical studies in murine and non-human primate models have consistently demonstrated the potent immunomodulatory effects of NKTR-255.

Study Type	Model	Key Findings	Reference
In vivo	Wild-type mice	Single dose of NKTR-255 induced a 2.5-fold expansion of CD8+ T cells and a 2.0-fold expansion of NK cells.	[1][2][3][4][6][7][9]
In vivo	Daudi lymphoma mouse model	NKTR-255 in combination with rituximab prolonged survival compared to single-agent treatment.	[1]
In vivo	Xenogeneic lymphoma model	NKTR-255 enhanced the in vivo antitumor efficacy of human CD19 CAR-T cells.	[8]
In vivo	Non-human primates	NKTR-255 enhanced in vivo proliferation and accumulation of T and NK cells.	[8]

Clinical Data Summary

Clinical trials are evaluating NKTR-255 as a monotherapy and in combination with other cancer therapies, including monoclonal antibodies and CAR-T cell therapies.

Trial Identifier	Phase	Indication	Combination Agent	Key Findings	Reference
NCT03233854	1	Relapsed/Refractory B-cell Acute Lymphoblastic Leukemia	CD19-22 CAR-T	8 of 9 patients (89%) achieved measurable residual disease-negative remission. 12-month progression-free survival was 67% (vs. 38% for historical controls).	[5][10][11][12][13][14][15]
NCT05664217	2	Relapsed/Refractory Large B-cell Lymphoma	CD19-directed CAR-T	6-month complete response rate of 73% in the NKTR-255 arm versus 50% in the placebo arm.	[16]
NCT04136756	1	Relapsed/Refractory Multiple Myeloma or Non-Hodgkin's Lymphoma	Monotherapy or with Daratumumab/Rituximab	Dose-escalation study to determine safety and recommend a Phase 2 dose.	[1][17]

Experimental Protocols

Preclinical In Vivo Mouse Model: Daudi Lymphoma

A commonly used preclinical model to evaluate the anti-tumor efficacy of NKTR-255 involves the use of immunodeficient mice bearing Daudi lymphoma xenografts.[\[4\]](#)

- Cell Line: Daudi, a human B-cell lymphoma cell line, is cultured under standard conditions.
- Animal Model: Severe combined immunodeficient (SCID) mice are typically used.
- Tumor Implantation: A specified number of Daudi cells (e.g., 5×10^6) are injected intravenously into the mice.
- Treatment: Once tumor engraftment is confirmed (e.g., through bioluminescence imaging), mice are randomized into treatment groups. NKTR-255 is administered, often intraperitoneally or intravenously, at various dose levels and schedules, both as a monotherapy and in combination with other agents like rituximab.
- Efficacy Assessment: Tumor burden is monitored regularly. The primary endpoint is typically overall survival, with tumor growth inhibition as a secondary endpoint.
- Immunophenotyping: At the end of the study, spleens and peripheral blood can be harvested to analyze the expansion and activation of immune cell populations, such as NK cells and CD8+ T cells, by flow cytometry.

Clinical Trial Protocol: NKTR-255 with CD19-22 CAR-T Cell Therapy (NCT03233854)

This Phase 1 study evaluated the safety and efficacy of NKTR-255 in combination with bispecific CD19- and CD22-targeting CAR-T cells in patients with relapsed or refractory B-cell acute lymphoblastic leukemia.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

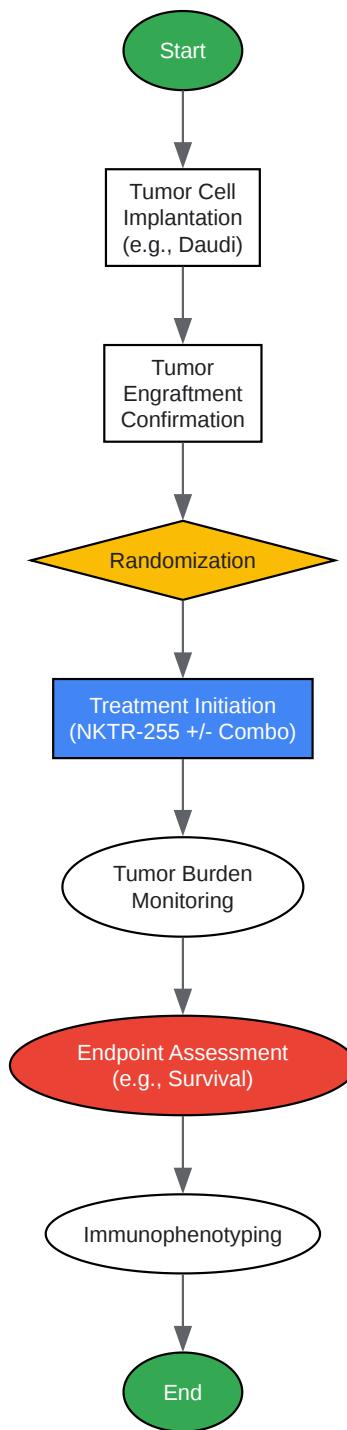
- Patient Population: Adults with relapsed or refractory B-cell acute lymphoblastic leukemia.
- Lymphodepletion: Patients received a standard lymphodepleting chemotherapy regimen of cyclophosphamide and fludarabine on days -5, -4, and -3 prior to CAR-T infusion.

- CAR-T Infusion: A single dose of CD19-22 CAR-T cells was administered intravenously on day 0.
- NKTR-255 Administration: NKTR-255 was administered intravenously starting on day +14. The study employed a dose-escalation design with cohorts receiving 1.5 μ g/kg, 3.0 μ g/kg, and 6.0 μ g/kg.[14][15]
- Treatment Cycles: Patients could receive repeated doses of NKTR-255 every 28 days for up to 6 cycles.
- Endpoints: The primary endpoints were safety and the determination of the recommended Phase 2 dose. Secondary endpoints included overall response rate, duration of response, and progression-free survival.
- Correlative Studies: Blood and cerebrospinal fluid samples were collected to assess CAR-T cell kinetics, cytokine profiles, and other immunological parameters.[11][13]

Experimental and Clinical Workflows

Preclinical Murine Model Workflow

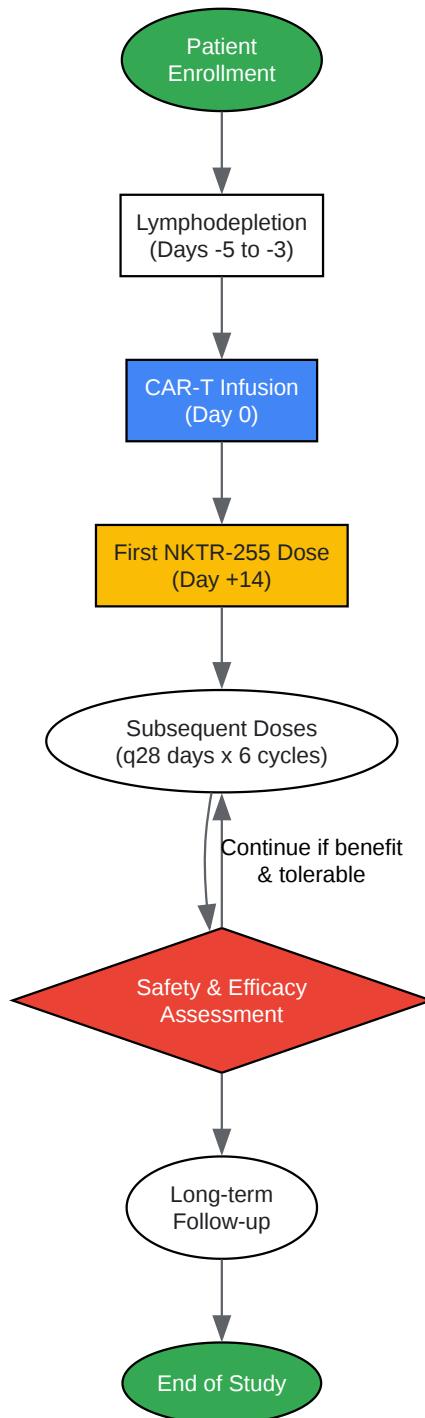
Preclinical Murine Model Workflow

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Caption: A generalized workflow for preclinical evaluation of NKTR-255.

Clinical Trial Workflow (NCT03233854)

NCT03233854 Clinical Trial Workflow



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Caption: Workflow of the Phase 1 trial of NKTR-255 with CAR-T therapy.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Immunomodulatory Properties of NKTR-255]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582628#investigating-the-immunomodulatory-properties-of-nktr-255]

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